Z-O-Acetyl-L-serine

Übersicht

Beschreibung

Synthesis Analysis

Z-O-acetyl-L-serine is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this ester into cysteine, releasing acetate . A mutant DcsE enzyme was found to acetylate L-homoserine but scarcely acetylate L-serine .Molecular Structure Analysis

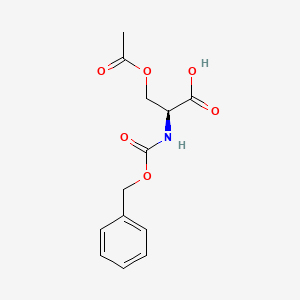

The molecular formula of this compound is C5H9NO4 . Its structure includes an aliphatic acyclic compound, an amine, an amino acid, a carbonyl group, a carboxylic acid, and a carboxylic acid ester .Chemical Reactions Analysis

In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of O-acetyl-L-serine (OAS) with sulfide produces cysteine . The flux from O-acetyl-L-serine entering into L-cysteine increased 6.2-fold in the L-methionine producer compared to the wild-type strain .Physical And Chemical Properties Analysis

This compound has a melting point of 73 - 78°C . It should be stored at temperatures between 0 - 8°C .Wirkmechanismus

Target of Action

Z-O-Acetyl-L-serine primarily targets Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Mode of Action

This compound interacts with its target by converting arachidonate to prostaglandin H2 (PGH2) . This conversion is a committed step in prostanoid synthesis . The compound is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria, including this compound, is carried out by a two-step pathway. The first step involves the O-acetylation of serine, followed by the replacement of the acetyl group by sulfide or thiosulfate . This process is crucial for the production of sulfur-containing amino acids in the metabolic networks of various organisms .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .

Result of Action

The action of this compound results in the production of prostanoids, particularly in the stomach and platelets . Prostanoids play a variety of roles in the body, including the regulation of inflammation and blood flow, and the formation of blood clots .

Action Environment

The action of this compound, like many other biochemical compounds, can be influenced by various environmental factors. For instance, in yeast, the metabolism and regulatory mechanisms of amino acids, including this compound, can vary under different growth environments . These factors can affect the compound’s action, efficacy, and stability.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Z-O-Acetyl-L-serine in lab experiments is its relatively low cost and easy availability. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on Z-O-Acetyl-L-serine. One area of interest is its potential use in the development of new antibiotics. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of science.

Wissenschaftliche Forschungsanwendungen

Z-O-Acetyl-L-serine has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Z-O-Acetyl-L-serine plays a significant role in biochemical reactions. It provides the carbon backbone for the synthesis of cysteine . Sulfide generated through sulfate reduction is incorporated into this compound to form cysteine .

Cellular Effects

This compound influences cell function by changing the transcription levels of a specific set of genes, irrespective of the sulfur status of the plant . Treatment with external this compound increases sulfate transporter and adenosine 5′-phosphosulfate reductase gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a signaling molecule. It leads to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a certain level of stability. It is soluble in water and has a melting point of 151.5-151.8 °C .

Metabolic Pathways

This compound is involved in the metabolic pathway of sulfur assimilation, providing the carbon backbone for the synthesis of cysteine .

Eigenschaften

IUPAC Name |

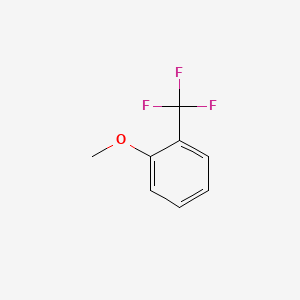

(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHBTZTKFFRPW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024375.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B3024376.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile](/img/structure/B3024377.png)

![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)